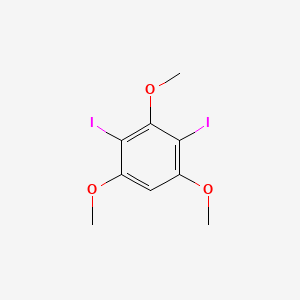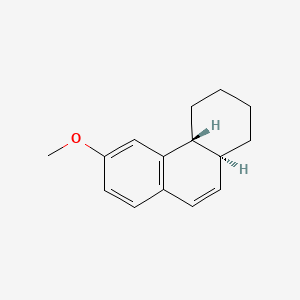![molecular formula C7H14Te B14298072 1-[(Prop-2-en-1-yl)tellanyl]butane CAS No. 118635-93-1](/img/structure/B14298072.png)
1-[(Prop-2-en-1-yl)tellanyl]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Prop-2-en-1-yl)tellanyl]butane is a chemical compound that belongs to the organotellurium family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)tellanyl]butane typically involves the reaction of tellurium with appropriate organic substrates. One common method is the reaction of tellurium with 1-bromo-2-butene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
1-[(Prop-2-en-1-yl)tellanyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and organic by-products.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different functional groups.
科学的研究の応用
1-[(Prop-2-en-1-yl)tellanyl]butane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-[(Prop-2-en-1-yl)tellanyl]butane involves its interaction with molecular targets such as enzymes and proteins. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1-[(Prop-2-en-1-yl)selenyl]butane: Similar structure but contains selenium instead of tellurium.
1-[(Prop-2-en-1-yl)thio]butane: Contains sulfur instead of tellurium.
1-[(Prop-2-en-1-yl)oxy]butane: Contains oxygen instead of tellurium.
Uniqueness
1-[(Prop-2-en-1-yl)tellanyl]butane is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium-containing compounds often exhibit higher reactivity and unique electronic properties, making them valuable in various applications.
特性
CAS番号 |
118635-93-1 |
|---|---|
分子式 |
C7H14Te |
分子量 |
225.8 g/mol |
IUPAC名 |
1-prop-2-enyltellanylbutane |
InChI |
InChI=1S/C7H14Te/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
InChIキー |
UVUYVVFLVXIRKC-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


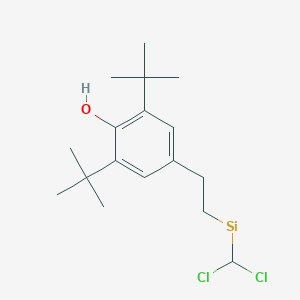
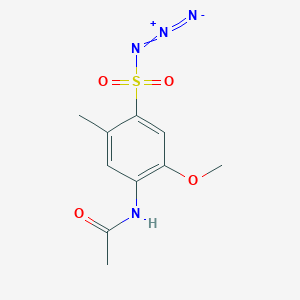
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
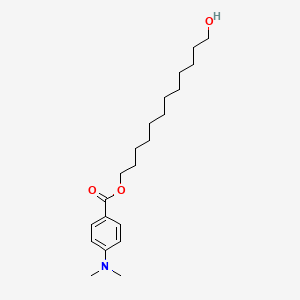
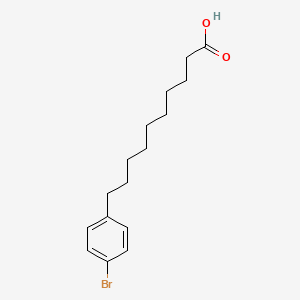
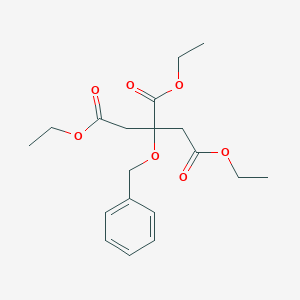

![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
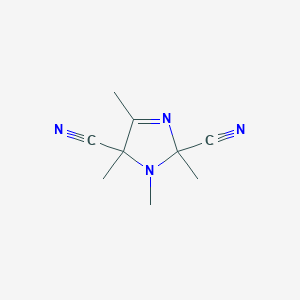
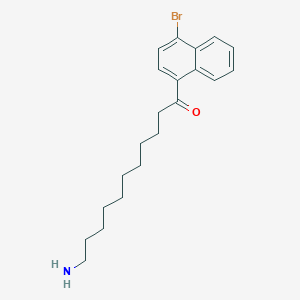
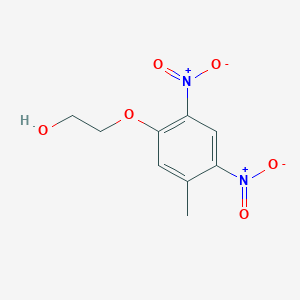
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
